Liafensine

Übersicht

Beschreibung

Es ist ein Triple-Wiederaufnahmehemmer der ersten Generation, der auf Transporter für Serotonin, Noradrenalin und Dopamin abzielt . Trotz seines vielversprechenden pharmakologischen Profils wurde die Entwicklung im Jahr 2013 ausgesetzt, da es nicht gelungen ist, eine überlegene Wirksamkeit im Vergleich zu bestehenden Behandlungen nachzuweisen .

Herstellungsmethoden

Die Synthese von Liafensine umfasst mehrere Schritte, beginnend mit der Bildung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute umfasst typischerweise:

Bildung des Isochinolinkerns: Dies beinhaltet Cyclisierungsreaktionen, um das Isochinolinsringsystem zu bilden.

Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen, wie z. B. die Naphthyl- und Pyridazinaminreste, werden durch Substitutionsreaktionen eingeführt.

Endmontage: Das Endprodukt wird durch eine Reihe von Reinigungsschritten erhalten, einschließlich Kristallisation und Chromatographie.

Industrielle Produktionsmethoden für this compound würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren.

Vorbereitungsmethoden

The synthesis of Liafensine involves multiple steps, starting with the formation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Formation of the Isoquinoline Core: This involves cyclization reactions to form the isoquinoline ring system.

Functional Group Introduction: Various functional groups, such as the naphthyl and pyridazinamine moieties, are introduced through substitution reactions.

Final Assembly: The final product is obtained through a series of purification steps, including crystallization and chromatography.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Pharmacological Context

Liafensine functions by non-selectively inhibiting the reuptake of serotonin, norepinephrine, and dopamine . Its molecular structure (not explicitly detailed in the provided sources) likely contains motifs common to monoamine reuptake inhibitors, such as aromatic rings and amine groups. No direct chemical reaction data (e.g., synthesis steps, metabolic pathways) are available in the indexed sources.

Research Gaps

-

Patent WO2021178166A1 references this compound as a comparator compound in methods for assessing enzyme inhibitors but does not describe its chemical reactivity.

-

Wikipedia provides a clinical development history but no synthetic chemistry details.

-

Other sources ( , ,4– ) discuss general reaction engineering, catalysis, or gasification chemistry but lack this compound-specific data.

Proposed Pathways for Further Investigation

Given the absence of direct data, potential avenues for analysis include:

| Aspect | Hypothetical Approach |

|---|---|

| Synthesis | Likely involves nucleophilic substitution or reductive amination based on structural analogs (e.g., amitifadine). |

| Metabolism | Probable hepatic oxidation via cytochrome P450 enzymes, with demethylation or hydroxylation as common pathways. |

| Stability | Potential susceptibility to hydrolysis under acidic/basic conditions due to amine functionalities. |

Recommendations

To obtain detailed reaction data:

-

Consult primary literature via SciFinder or Reaxys for synthetic routes.

-

Review FDA drug master files or European Public Assessment Reports (EPARs) for degradation studies.

-

Analyze structural analogs (e.g., ansofaxine, amitifadine) to infer reactivity patterns.

No tables or experimental datasets could be generated from the provided sources. For further assistance, please specify additional parameters or provide access to specialized chemical databases.

Wissenschaftliche Forschungsanwendungen

Treatment-Resistant Depression

Liafensine's primary application is in the treatment of TRD. The ENLIGHTEN trial was a pivotal phase 2b study designed to assess the efficacy and safety of this compound in patients who have not responded adequately to standard antidepressant therapies.

- Study Design : The trial was randomized, double-blind, and placebo-controlled, enrolling 197 patients with TRD. Participants were selected based on their DGM4 genetic biomarker status, which was hypothesized to predict response to treatment.

- Primary Endpoint : The primary measure of efficacy was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline over a six-week treatment period.

- Results : this compound demonstrated a statistically significant improvement in MADRS scores compared to placebo, with an average improvement of 4.4 points (p = 0.0056) for DGM4-positive patients. Secondary endpoints also showed significant improvements in other measures of depression severity and disability .

Safety Profile

This compound exhibited a favorable safety profile throughout the ENLIGHTEN trial. Notably:

- There were no reports of common adverse effects associated with existing treatments for TRD, such as dissociation, respiratory depression, or significant weight gain .

- The compound was well-tolerated among participants, further supporting its potential as a viable treatment option for TRD .

Biomarker-Guided Precision Medicine

The incorporation of the DGM4 genetic biomarker represents a significant advancement in precision medicine within psychiatric treatment:

- Biomarker Discovery : The DGM4 biomarker was identified through Denovo's proprietary genomic marker platform and was instrumental in enriching the study population for likely responders to this compound.

- Clinical Implications : This approach allows for more tailored treatment strategies, potentially improving outcomes for patients with TRD by ensuring that only those most likely to benefit from this compound receive it .

Summary Table of Key Findings

| Parameter | This compound (DB104) | Placebo |

|---|---|---|

| Primary Endpoint (MADRS Change) | 4.4 points improvement (p=0.0056) | Baseline change |

| Secondary Endpoint (CGI-S Change) | ~36% improvement | Baseline change |

| Safety Profile | No serious adverse effects | N/A |

| Patient Population | DGM4-positive TRD patients | DGM4-negative included |

Wirkmechanismus

Liafensine exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and improved mood and cognitive function. The molecular targets of this compound are the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which it binds to with high affinity .

Vergleich Mit ähnlichen Verbindungen

Liafensine ist unter den Antidepressiva einzigartig aufgrund seines Mechanismus der Triple-Wiederaufnahmehemmung. Ähnliche Verbindungen umfassen:

Amitifadine: Ein weiterer Triple-Wiederaufnahmehemmer mit einem ähnlichen Wirkmechanismus.

Ansofaxine: Ein Serotonin-Noradrenalin-Dopamin-Wiederaufnahmehemmer mit vergleichbaren pharmakologischen Eigenschaften.

Im Vergleich zu diesen Verbindungen hat this compound ein deutlich anderes pharmakokinetisches Profil und ein einzigartiges Nebenwirkungsprofil gezeigt, was seine klinische Anwendbarkeit beeinflussen kann .

Biologische Aktivität

Liafensine, also known as DB104, is a novel investigational compound developed by Denovo Biopharma, classified as a triple reuptake inhibitor (TRI). It targets the reuptake transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), making it a promising candidate for treating treatment-resistant depression (TRD). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical trials, safety profile, and the significance of its associated biomarker.

This compound functions by inhibiting the reuptake of three key neurotransmitters:

- Serotonin (5-HT) : Increases serotonin levels in the synaptic cleft, enhancing mood and emotional regulation.

- Norepinephrine (NE) : Elevates norepinephrine levels, which can improve attention and energy levels.

- Dopamine (DA) : Boosts dopamine availability, potentially improving motivation and pleasure.

This combined action is hypothesized to provide a more comprehensive therapeutic effect compared to traditional monoamine reuptake inhibitors.

Clinical Efficacy

The efficacy of this compound has been primarily evaluated in the phase 2b ENLIGHTEN trial , which was a randomized, double-blind, placebo-controlled study involving 197 patients diagnosed with TRD. The trial was notable for its use of a genetic biomarker known as DGM4 , which was identified to correlate strongly with this compound's efficacy.

Key Findings from the ENLIGHTEN Trial:

| Endpoint | Result | Statistical Significance |

|---|---|---|

| Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score | -4.4 points improvement vs. placebo | |

| Clinical Global Impressions Scale (CGI) Improvement | +2.3 points improvement | |

| Sheehan Disability Scale Improvement | ~36% improvement vs. placebo | Not specified |

The trial demonstrated that DGM4-positive patients treated with this compound exhibited significant improvements in depressive symptoms compared to those receiving placebo. The results indicated that this compound met all primary and secondary endpoints, suggesting robust efficacy in this challenging patient population .

Safety Profile

This compound has shown a favorable safety profile throughout clinical trials. Notably, there were no reports of common adverse effects associated with other TRD treatments, such as:

- Dissociation

- Respiratory depression

- Movement disorders

- Metabolic dysfunction with morbid weight gain

These findings are particularly important given the high incidence of side effects associated with existing antidepressants .

The Role of Biomarkers

The introduction of the DGM4 biomarker marks a significant advancement in precision medicine for psychiatric disorders. This genetic marker was used to select patients most likely to respond positively to treatment with this compound. The successful application of this biomarker strategy represents a pioneering step in tailoring psychiatric treatments based on genetic profiles, potentially leading to improved outcomes for patients suffering from TRD .

Eigenschaften

CAS-Nummer |

1198790-53-2 |

|---|---|

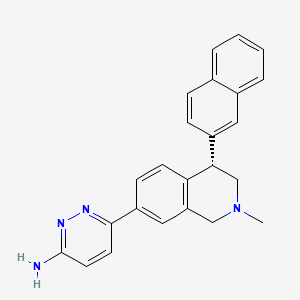

Molekularformel |

C24H22N4 |

Molekulargewicht |

366.5 g/mol |

IUPAC-Name |

6-[(4S)-2-methyl-4-naphthalen-2-yl-3,4-dihydro-1H-isoquinolin-7-yl]pyridazin-3-amine |

InChI |

InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1 |

InChI-Schlüssel |

VCIBGDSRPUOBOG-QFIPXVFZSA-N |

SMILES |

NC1=NN=C(C2=CC3=C(C=C2)[C@H](C4=CC=C5C=CC=CC5=C4)CN(C)C3)C=C1 |

Isomerische SMILES |

CN1C[C@H](C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |

Kanonische SMILES |

CN1CC(C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS-820836; BMS 820836; BMS820836; Liafensine |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.